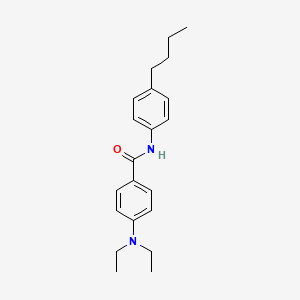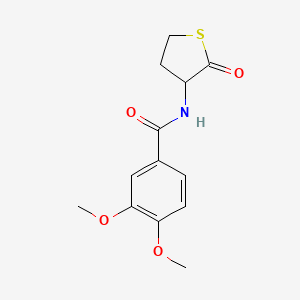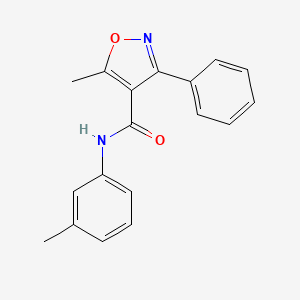![molecular formula C21H27ClN2O3S B11171112 2-chloro-N-[4-(dibutylsulfamoyl)phenyl]benzamide](/img/structure/B11171112.png)
2-chloro-N-[4-(dibutylsulfamoyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[4-(dibutylsulfamoyl)phenyl]benzamide is an organic compound with the molecular formula C21H27ClN2O3S. This compound is characterized by the presence of a benzamide core substituted with a chloro group and a dibutylsulfamoyl group. It is a member of the benzamide family, which is known for its diverse applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(dibutylsulfamoyl)phenyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-(dibutylsulfamoyl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(dibutylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using standard reagents, leading to the formation of different functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative.
Scientific Research Applications
2-chloro-N-[4-(dibutylsulfamoyl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Material Science: The compound can be used in the design of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(dibutylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and sulfonamide groups play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activities. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[4-(dimethylamino)phenyl]benzamide
- 2-chloro-N-[4-chloro-3-(2-pyridinyl)phenyl]-4-(methylsulfonyl)benzamide
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
Uniqueness
2-chloro-N-[4-(dibutylsulfamoyl)phenyl]benzamide is unique due to the presence of the dibutylsulfamoyl group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility and ability to interact with biological targets, making it a valuable tool in medicinal chemistry and biological research.
Properties
Molecular Formula |
C21H27ClN2O3S |
|---|---|
Molecular Weight |
423.0 g/mol |
IUPAC Name |
2-chloro-N-[4-(dibutylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C21H27ClN2O3S/c1-3-5-15-24(16-6-4-2)28(26,27)18-13-11-17(12-14-18)23-21(25)19-9-7-8-10-20(19)22/h7-14H,3-6,15-16H2,1-2H3,(H,23,25) |
InChI Key |
YHFAZSZAMKXXBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11171032.png)
![Ethyl 4-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B11171034.png)
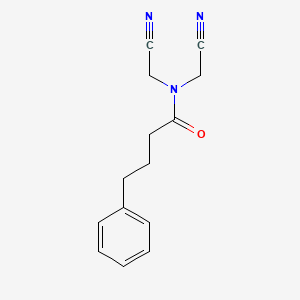
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B11171036.png)
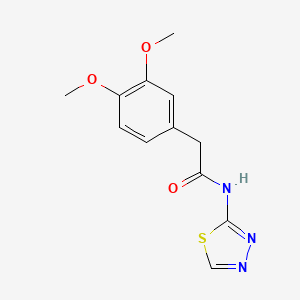
![2-ethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]hexanamide](/img/structure/B11171053.png)
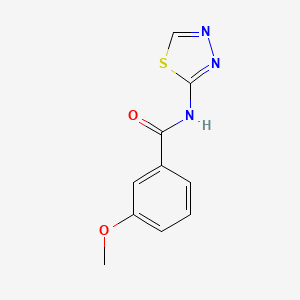
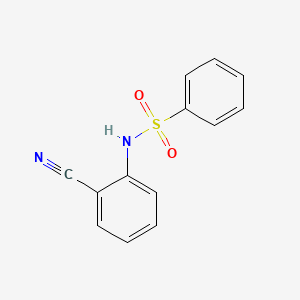
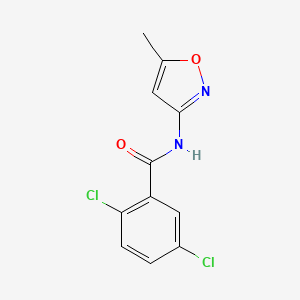
![N-[4-(dibutylsulfamoyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11171070.png)
![N-[4-(butan-2-ylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B11171077.png)
